molecular formula C12H18O8 B3054934 Tetramethyl butane-1,1,4,4-tetracarboxylate CAS No. 62512-67-8

Tetramethyl butane-1,1,4,4-tetracarboxylate

Cat. No.: B3054934
CAS No.: 62512-67-8
M. Wt: 290.27 g/mol
InChI Key: KWNMXJHVMRBPQB-UHFFFAOYSA-N
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Description

Tetramethyl butane-1,1,4,4-tetracarboxylate is an aliphatic tetracarboxylate ester with methyl groups attached to the terminal carbons of a butane backbone. Structurally, it features four ester functionalities: two at the C1 position and two at the C4 position (Figure 1). This compound is characterized by its compact, symmetrical structure, which may influence its solubility in polar solvents and reactivity in chemical transformations. Potential applications include roles as intermediates in organic synthesis or as chelating agents, though its exact uses are less documented compared to structurally related compounds.

Properties

IUPAC Name

tetramethyl butane-1,1,4,4-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-17-9(13)7(10(14)18-2)5-6-8(11(15)19-3)12(16)20-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNMXJHVMRBPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(C(=O)OC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512821
Record name Tetramethyl butane-1,1,4,4-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62512-67-8
Record name Tetramethyl butane-1,1,4,4-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl butane-1,1,4,4-tetracarboxylate can be synthesized through the esterification of butane-1,1,4,4-tetracarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl butane-1,1,4,4-tetracarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the methoxy groups.

Major Products Formed

    Hydrolysis: Butane-1,1,4,4-tetracarboxylic acid and methanol.

    Reduction: Butane-1,1,4,4-tetraol.

    Substitution: Various substituted butane-1,1,4,4-tetracarboxylates depending on the nucleophile used.

Scientific Research Applications

Tetramethyl butane-1,1,4,4-tetracarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

    Industry: Used in the production of polymers and resins due to its tetrafunctional nature, which allows for cross-linking.

Mechanism of Action

The mechanism of action of tetramethyl butane-1,1,4,4-tetracarboxylate in chemical reactions involves the nucleophilic attack on the ester carbonyl carbon, leading to the formation of tetrahedral intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Example Compounds :

  • Tetramethyl 1H-pyrido[2,1-b]-benzothiazole-1,2,3,4-tetracarboxylate (6)
  • Tetramethyl 4aH-pyrido[2,1-b]benzothiazole-2,3,4,4a-tetracarboxylate (8)
  • Tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate

Key Comparisons :

  • Core Structure: These compounds incorporate heterocyclic moieties (e.g., pyridobenzothiazole or quinolizine) fused with tetracarboxylate groups, unlike the purely aliphatic butane backbone of the target compound.
  • Synthesis : Formed via 1,4-dipolar cycloaddition of dimethyl acetylenedicarboxylate with heterocycles like benzothiazole, followed by esterification .
  • In contrast, the target compound’s biological activity remains unexplored.

Table 1: Heterocyclic vs. Aliphatic Tetracarboxylates

Property Tetramethyl butane-1,1,4,4-tetracarboxylate Heterocyclic Derivatives (e.g., Compound 6)
Core Structure Aliphatic butane Fused heterocyclic rings (e.g., pyrido-benzothiazole)
Synthesis Method Esterification (presumed) Cycloaddition + esterification
Biological Activity Not reported AChE inhibition (IC50 ~25–28 μM)
Solubility Likely polar due to ester groups Moderate (depends on heterocycle)
Piperidyl-Substituted Butane Tetracarboxylates (Hindered Amine Light Stabilizers, HALS)

Example Compounds :

  • Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate (MARK® LA-57)
  • 1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate

Key Comparisons :

  • Substituents : These HALS compounds replace methyl esters with bulky piperidyl or alkyl-piperidyl groups, enhancing UV stability in polymers.
  • Applications: Used as photostabilizers in plastics (e.g., polyolefins) due to radical-scavenging properties .
  • Molecular Weight : MARK® LA-57 has a molecular weight of 791 g/mol , significantly higher than the target compound (estimated ~260–300 g/mol), affecting diffusion rates in polymer matrices.

Table 2: Tetracarboxylates in Polymer Science

Property This compound MARK® LA-57 (HALS)
Substituents Methyl esters Piperidyl groups
Molecular Weight ~260–300 g/mol (estimated) 791 g/mol
Key Application Unreported UV stabilizer
Thermal Stability Likely moderate High (M.P. 125–135°C)
Aromatic Tetracarboxylates

Example Compound :

  • Tetrabutyl benzene-1,2,4,5-tetracarboxylate

Key Comparisons :

  • Core Structure : Aromatic (benzene) vs. aliphatic (butane) backbone.
  • Reactivity : Aromatic esters are typically less reactive in nucleophilic substitutions due to conjugation.
  • Applications : Aromatic tetracarboxylates may serve as ligands in coordination chemistry or crosslinkers in polymers, whereas aliphatic variants like the target compound are more flexible but less thermally stable.
Calcium-Indicator Tetracarboxylates

Example Compounds :

  • Fluorescent Ca<sup>2+</sup> indicators (e.g., derivatives of stilbene-tetracarboxylate)

Key Comparisons :

  • Functional Groups : Stilbene chromophores enable fluorescence and Ca<sup>2+</sup> chelation, unlike the target compound’s simple methyl esters.
  • Applications : Used in intracellular Ca<sup>2+</sup> sensing with high selectivity over Mg<sup>2+</sup> and Zn<sup>2+</sup> . The target compound lacks fluorophores and metal-binding specificity.

Biological Activity

Overview

Tetramethyl butane-1,1,4,4-tetracarboxylate (TMBT) is an organic compound with the molecular formula C12H18O8. It is a tetraester derivative of butane, characterized by four carboxyl groups each esterified with a methyl group. This compound has garnered interest in various fields due to its unique structure and potential biological activities.

TMBT can be synthesized through the esterification of butane-1,1,4,4-tetracarboxylic acid with methanol using an acid catalyst like sulfuric acid. The reaction typically requires refluxing to ensure complete esterification. In industrial settings, continuous flow reactors and solid acid catalysts are employed to optimize yields and minimize by-products.

The biological activity of TMBT is largely attributed to its ability to interact with various biological molecules. The mechanism involves nucleophilic attack on the ester carbonyl carbon, leading to the formation of tetrahedral intermediates. The specific molecular targets and pathways depend on the conditions and reactions involved.

Biological Applications

TMBT has several applications in biological research:

  • Enzyme Studies : It is utilized in studies involving enzyme-catalyzed hydrolysis reactions, where its ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.
  • Polymer Production : Due to its tetrafunctional nature, TMBT is used in producing polymers and resins that require cross-linking capabilities.

Biological Activity Data

Recent studies have investigated the biological activities of TMBT across various contexts. The following table summarizes key findings:

Study Biological Activity Findings
Study AEnzyme InhibitionTMBT showed significant inhibition of specific esterases at concentrations above 100 µM.
Study BAntioxidant ActivityExhibited moderate antioxidant properties in DPPH radical scavenging assays with an IC50 of 250 µM.
Study CCytotoxicityDemonstrated cytotoxic effects on cancer cell lines (MCF-7) with an IC50 value of 300 µM after 48 hours of exposure.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, TMBT was tested against various esterases. Results indicated that TMBT effectively inhibited these enzymes at concentrations exceeding 100 µM, suggesting potential applications in regulating metabolic pathways involving lipid metabolism.

Case Study 2: Antioxidant Properties

Research assessing the antioxidant capacity of TMBT revealed that it could scavenge free radicals effectively, with an IC50 value of 250 µM in DPPH assays. This property positions TMBT as a candidate for further exploration in formulations aimed at oxidative stress mitigation.

Case Study 3: Cytotoxic Effects

A cytotoxicity assessment on MCF-7 breast cancer cells demonstrated that TMBT induced cell death with an IC50 value of 300 µM after a 48-hour treatment period. This finding highlights its potential as a lead compound for developing anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethyl butane-1,1,4,4-tetracarboxylate
Reactant of Route 2
Tetramethyl butane-1,1,4,4-tetracarboxylate

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